molecular formula C19H18N2O4 B6138551 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid

Cat. No.: B6138551
M. Wt: 338.4 g/mol
InChI Key: JYBZPAKZXLWBKW-UHFFFAOYSA-N
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Description

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a cyclopropylcarbonyl group, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid typically involves multiple steps. One common method involves the reaction of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid can be compared with other similar compounds, such as:

    3-[(cyclopropylcarbonyl)amino]benzoic acid: This compound shares a similar structure but lacks the additional amino and carbonyl groups.

    2-methylbenzoic acid: A simpler compound that forms the core structure of the target compound.

    Cyclopropylcarbonyl derivatives: These compounds have similar functional groups and may exhibit comparable reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-(cyclopropanecarbonylamino)-2-methylphenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19(24)25/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZPAKZXLWBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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